

A Technical Guide to 800CW Maleimide for In Vivo Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *800CW maleimide*

Cat. No.: *B12381099*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing **800CW maleimide** in pre-clinical in vivo imaging. This near-infrared (NIR) fluorescent dye is a powerful tool for non-invasively tracking biological molecules and processes within a living organism, offering deep tissue penetration and high signal-to-noise ratios.

Core Principles of 800CW Maleimide

IRDye® 800CW is a near-infrared fluorescent dye that has become a staple in molecular imaging due to its favorable spectral properties.^{[1][2]} The maleimide functional group allows for covalent conjugation to molecules containing free sulphydryl (thiol) groups, such as cysteine residues in proteins and peptides.^{[3][4]} This specific reactivity enables the stable labeling of a wide range of targeting moieties for in vivo applications.

The primary advantages of using 800CW for in vivo imaging lie in the near-infrared window (700-900 nm). In this spectral range, endogenous tissue absorption and autofluorescence are significantly reduced, leading to deeper tissue penetration of light and a higher signal-to-background ratio compared to imaging in the visible spectrum. This makes 800CW an ideal candidate for visualizing molecular targets in deep tissues and for applications in drug development, such as assessing the biodistribution and target engagement of novel therapeutics.

Physicochemical and Spectroscopic Properties

The performance of **800CW maleimide** as an in vivo imaging agent is dictated by its inherent chemical and optical characteristics. A summary of these key properties is provided in the table below.

Property	Value	Reference
Molecular Weight	1191.25 g/mol	
Chemical Formula	$C_{52}H_{57}N_4Na_3O_{16}S_4$	
Excitation Maximum (λ_{ex})	~774 nm (in PBS)	
Emission Maximum (λ_{em})	~789 nm (in PBS)	
Molar Extinction Coefficient (ϵ)	~240,000 $M^{-1}cm^{-1}$ (in PBS)	
Quantum Yield (Φ)	~9% (unconjugated)	
Reactive Group	Maleimide	
Reactivity	Thiol-reactive (targets sulfhydryl groups)	
Solubility	Water, DMSO	

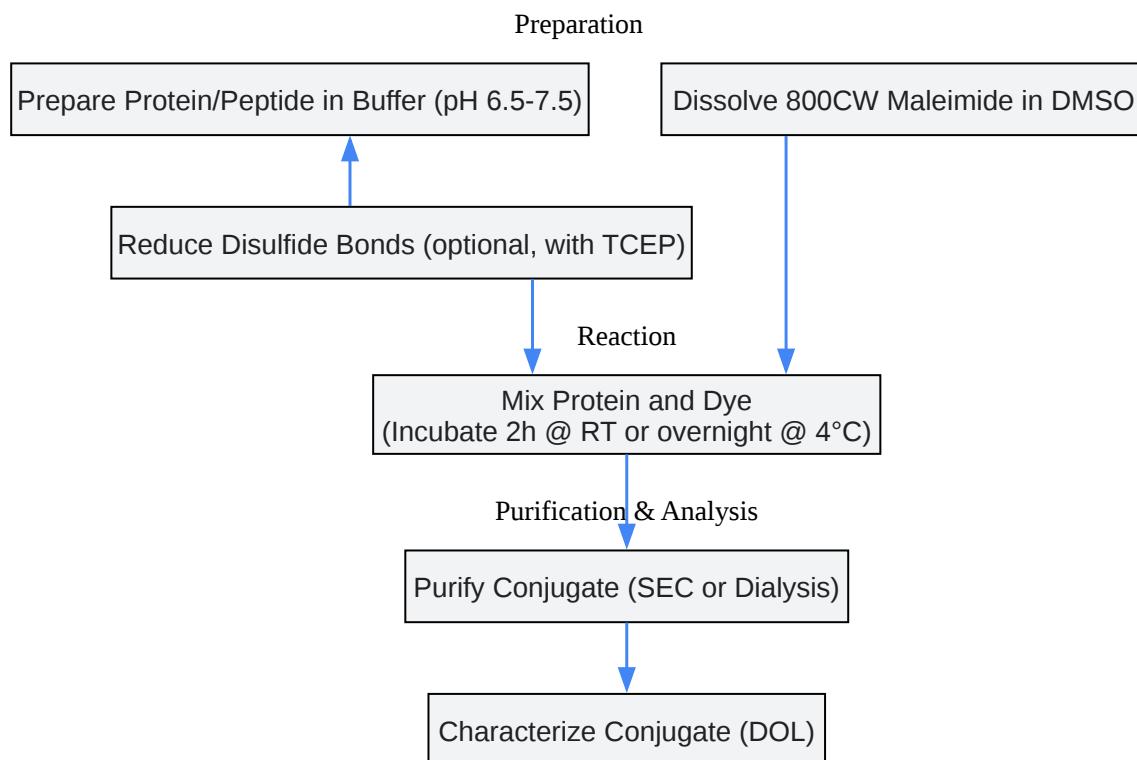
Experimental Protocols

Conjugation of 800CW Maleimide to Proteins/Peptides

This protocol outlines the general steps for labeling a protein or peptide containing a free sulfhydryl group with **800CW maleimide**.

Materials:

- **800CW maleimide**
- Protein/peptide with a free sulfhydryl group
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Other non-thiol containing buffers like HEPES or Tris can also be used.


- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) if disulfide bond reduction is necessary.
- Anhydrous Dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

- Preparation of the Protein/Peptide:
 - Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
Note: If using DTT, it must be removed before adding the maleimide dye, as it also contains a thiol group. TCEP does not need to be removed.
- Preparation of **800CW Maleimide**:
 - Allow the vial of **800CW maleimide** to warm to room temperature.
 - Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the **800CW maleimide** stock solution to the protein/peptide solution. The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - Remove unconjugated dye and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per protein/peptide molecule. This can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF)) * \epsilon_{dye})$ Where:
 - A_{max} is the absorbance of the conjugate at the dye's maximum absorption wavelength (~774 nm).
 - A_{280} is the absorbance of the conjugate at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of 800CW at its A_{max} .
 - CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for 800CW).

Logical Flow of the Conjugation Process:

[Click to download full resolution via product page](#)

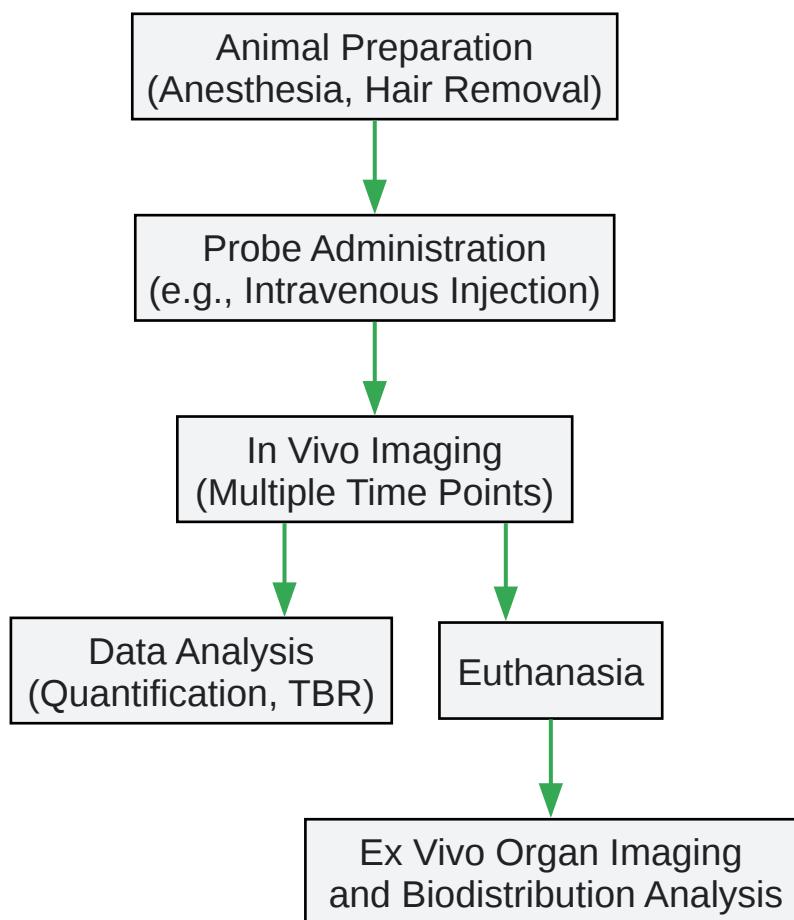
Caption: Workflow for conjugating **800CW maleimide** to a thiol-containing biomolecule.

In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo fluorescence imaging in a mouse model using an 800CW-labeled probe.

Materials:

- 800CW-labeled conjugate
- Animal model (e.g., tumor-bearing mouse)


- Anesthesia (e.g., isoflurane)
- In vivo imaging system equipped with appropriate lasers and filters for the 800 nm channel.
- Sterile saline or PBS for injection

Procedure:

- Animal Preparation:
 - Anesthetize the animal using a calibrated vaporizer with isoflurane.
 - If necessary, remove fur from the imaging area to reduce light scattering and absorption.
 - Place the animal on the imaging stage, ensuring the region of interest is in the field of view. Maintain the animal's body temperature using a warming pad.
- Administration of the Imaging Probe:
 - Administer the 800CW-labeled conjugate to the animal, typically via intravenous (tail vein) injection. The dose will depend on the specific probe and target, but a typical starting point is in the nanomole range per animal.
- In Vivo Imaging:
 - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
 - Set the imaging system parameters:
 - Excitation: Use a laser centered around 770-780 nm.
 - Emission: Use a bandpass filter centered around 800-810 nm.
 - Exposure Time: Adjust to achieve a good signal without saturation.
- Data Analysis:

- Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle) at each time point.
- Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.
- Ex Vivo Biodistribution (Optional but Recommended):
 - At the final imaging time point, euthanize the animal.
 - Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).
 - Image the excised organs using the in vivo imaging system to quantify the biodistribution of the probe.

Experimental Workflow for In Vivo Imaging:

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vivo imaging with an 800CW-labeled probe.

Applications in Drug Development

The use of **800CW maleimide** in conjunction with targeting ligands provides a powerful platform for various applications in drug discovery and development:

- Pharmacokinetics and Biodistribution: Tracking the localization and clearance of a drug candidate in real-time.
- Target Engagement: Visualizing the binding of a therapeutic to its intended target in a living organism.
- Efficacy Studies: Monitoring the therapeutic response to a treatment by imaging changes in a target biomarker.
- Surgical Guidance: Highlighting tumors and their margins for more precise surgical resection.

The ability to non-invasively and longitudinally monitor these processes in the same animal can significantly accelerate the pre-clinical drug development pipeline. The high sensitivity and deep tissue penetration of 800CW make it a valuable tool for obtaining quantitative data on drug disposition and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. IRDye 800CW, Maleimide_TargetMol [targetmol.com]
- 3. protocols.io [protocols.io]
- 4. licorbio.com [licorbio.com]

- To cite this document: BenchChem. [A Technical Guide to 800CW Maleimide for In Vivo Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12381099#800cw-maleimide-for-in-vivo-imaging-basics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com